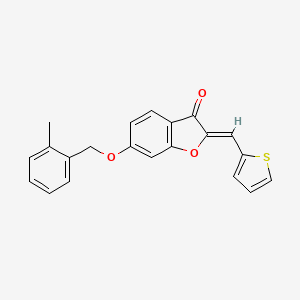

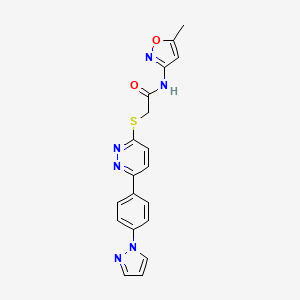

![molecular formula C22H27N3O3S B2453556 2-(sec-butylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 631854-48-3](/img/structure/B2453556.png)

2-(sec-butylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule with several functional groups. It contains a pyrimido[4,5-b]quinoline core, which is a type of heterocyclic compound. Heterocycles are common in many natural and synthetic compounds with biological activity .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimido[4,5-b]quinoline core and the introduction of the sec-butylthio and 5-methylfuran-2-yl groups. Furan derivatives have important properties such as high reactivity, excellent solvent capacity, and high biological activity .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The 3D structure of similar compounds can be viewed using computational chemistry software .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. The furan ring, for example, is known to be reactive and could undergo a variety of transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan ring could make the compound relatively polar and potentially soluble in some organic solvents .Applications De Recherche Scientifique

- STK918781 has shown promise as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis (programmed cell death). Further studies explore its mechanism of action and potential for targeted therapies against specific cancer types .

- The compound’s complex structure makes it valuable in synthetic chemistry. Scientists use it as a building block to create novel derivatives with modified properties. These derivatives may serve as potential drug candidates or intermediates for other bioactive molecules .

- STK918781 can undergo hydrogenation reactions to produce furan-based primary, secondary, and tertiary amines. These amines find applications in pharmaceuticals, agrochemicals, and materials science. Additionally, hydrodeoxygenation of STK918781 yields 2,5-bis(hydroxymethyl)furan, which has potential as a renewable platform chemical .

- The benzylic position in STK918781 is susceptible to free radical bromination. This reactivity arises due to the resonance stabilization of the benzylic radical. Understanding such reactions helps chemists design efficient synthetic routes and functionalize aromatic compounds .

- Researchers have investigated the mechanism of STK918781’s transformation into 1,2-bis(5-methylfuran-2-yl)ethane (BMF). The hydrogenation of the aldehyde group is identified as the rate-determining step in this reaction. These insights aid in optimizing reaction conditions and catalyst design .

- Depending on the specific benzylic halide, STK918781 can undergo either SN1 or SN2 nucleophilic substitution reactions. Primary benzylic halides typically react via SN2, while secondary and tertiary ones follow an SN1 pathway due to resonance-stabilized carbocations .

Anticancer Activity

Organic Synthesis and Medicinal Chemistry

Hydrogenation and Hydrodeoxygenation Reactions

Free Radical Bromination and Benzylic Position Reactivity

Mechanistic Studies and Rate-Determining Steps

Nucleophilic Substitution Reactions

These applications highlight the versatility and potential of STK918781 in various scientific contexts. Researchers continue to explore its properties and develop new applications, making it an exciting compound for future studies. 🌟 .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-butan-2-ylsulfanyl-8,8-dimethyl-5-(5-methylfuran-2-yl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3S/c1-6-12(3)29-21-24-19-18(20(27)25-21)17(15-8-7-11(2)28-15)16-13(23-19)9-22(4,5)10-14(16)26/h7-8,12,17H,6,9-10H2,1-5H3,(H2,23,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLGPVFHCTYGSCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(O4)C)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(sec-butylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2453483.png)

![3-[2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2453488.png)

![2-ethyl-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2453489.png)

![2,2,2-Trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethanone](/img/structure/B2453491.png)